REACTION_CXSMILES
|
[C:1]1([N:7]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[C:8]2[CH:13]=[CH:12][C:11](B(O)O)=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Br[C:24]1[CH:36]=[CH:35][C:27]([NH:28][C:29]2[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=2)=[CH:26][CH:25]=1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].C1(C)C=CC=CC=1>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1(P(C2CCCCC2)C2C=CC=CC=2C2C(OC)=CC=CC=2OC)CCCCC1.O>[C:1]1([N:7]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[C:8]2[CH:13]=[CH:12][C:11]([C:32]3[CH:33]=[CH:34][C:29]([NH:28][C:27]4[CH:35]=[CH:36][CH:24]=[CH:25][CH:26]=4)=[CH:30][CH:31]=3)=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3.4.5,7.8.9.10.11|
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Name
|
|
Quantity
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4.87 g
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)N(C1=CC=C(C=C1)B(O)O)C1=CC=CC=C1
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Name
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|
Quantity
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3.5 g
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Type
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reactant
|
Smiles
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BrC1=CC=C(NC2=CC=CC=C2)C=C1
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Name
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potassium phosphate
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Quantity
|
9.2 g
|
Type
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reactant
|
Smiles
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P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
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0.23 g
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Type
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catalyst
|
Smiles
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C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=CC=C1OC)OC)C1CCCCC1
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Name
|
|
Quantity
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0.13 g
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Type
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catalyst
|
Smiles
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C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The solution was degassed with nitrogen for 20 minutes
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Duration
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20 min
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Type
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TEMPERATURE
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Details
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The mixture was then heated up
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Type
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TEMPERATURE
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Details
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to reflux overnight
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Duration
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8 (± 8) h
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Type
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CUSTOM
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Details
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the organic layer was separated
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulfate
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Type
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CUSTOM
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Details
|
After evaporating solvent
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Type
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CUSTOM
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Details
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the residue was purified by column chromatography
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Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)N(C1=CC=C(C=C1)C1=CC=C(C=C1)NC1=CC=CC=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.7 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 81.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |